

(S)-Purvalanol B ATP-competitive inhibition mechanism

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Compound of Interest

Compound Name: (S)-Purvalanol B

Cat. No.: B197456

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An In-depth Technical Guide on the ATP-Competitive Inhibition Mechanism of **(S)-Purvalanol B**
For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Purvalanol B is a potent, cell-permeable inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] As a member of the 2,6,9-trisubstituted purine class of compounds, it has been instrumental in the study of cell cycle regulation and has been investigated for its therapeutic potential in various proliferative disorders.[4][5] This technical guide provides a comprehensive overview of the ATP-competitive inhibition mechanism of **(S)-Purvalanol B**, complete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Mechanism of Action: ATP-Competitive Inhibition

(S)-Purvalanol B functions as a reversible, ATP-competitive inhibitor of CDKs. This means that it directly competes with adenosine triphosphate (ATP) for binding to the catalytic site of the kinase. By occupying the ATP-binding pocket, **(S)-Purvalanol B** prevents the phosphorylation of substrate proteins, thereby arresting the cell cycle and inducing apoptosis in cancer cells. The crystal structure of **(S)-Purvalanol B** in complex with CDK2 reveals key hydrogen bond

interactions with the backbone of residues in the hinge region of the ATP-binding site, a characteristic feature of many ATP-competitive kinase inhibitors.

Quantitative Data: Inhibitory Potency

The inhibitory activity of **(S)-Purvalanol B** has been quantified against a panel of cyclin-dependent kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.

Target Kinase	IC50 (nM)
cdc2-cyclin B (CDK1)	6
CDK2-cyclin A	6
CDK2-cyclin E	9
CDK5-p35	6
CDK4/cyclin D1	>10,000

(Note: IC50 values can vary slightly depending on the specific assay conditions.)

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a representative method for determining the IC50 values of **(S)-Purvalanol B** against a specific CDK.

Objective: To measure the in vitro inhibitory activity of **(S)-Purvalanol B** against a target cyclin-dependent kinase (e.g., CDK2/cyclin A).

Materials:

- Recombinant human CDK2/cyclin A enzyme
- Histone H1 protein (as substrate)
- **(S)-Purvalanol B**

- [γ - ^{33}P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
- Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
- 96-well or 384-well plates
- Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)

Procedure:

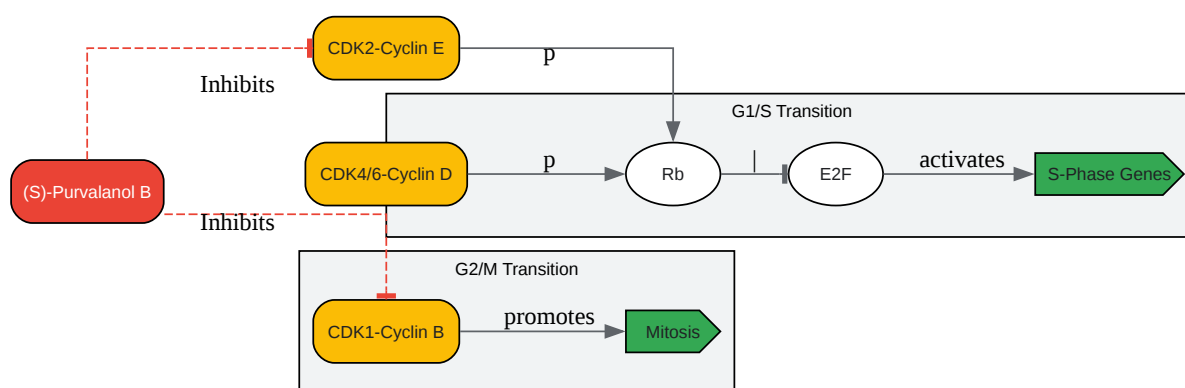
- Compound Preparation: Prepare a serial dilution of **(S)-Purvalanol B** in DMSO.
- Reaction Setup:
 - In a multi-well plate, add the kinase assay buffer.
 - Add the **(S)-Purvalanol B** at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
 - Add the substrate (e.g., Histone H1) to a final concentration of approximately 0.2 mg/ml.
 - Add the CDK2/cyclin A enzyme to each well (except the no-enzyme control). The optimal enzyme concentration should be determined empirically.
- Initiation of Kinase Reaction: Start the reaction by adding ATP. For radiometric assays, a mix of cold ATP and [γ - ^{33}P]ATP is used.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Termination and Detection:
 - Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ - ^{33}P]ATP, and measure the incorporated radioactivity using a scintillation counter.
 - Non-Radiometric Assay (e.g., ADP-Glo™): Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to

ATP, which produces a luminescent signal. Measure the luminescence using a plate reader.

- Data Analysis:
 - Subtract the background reading from all other readings.
 - Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Visualizations

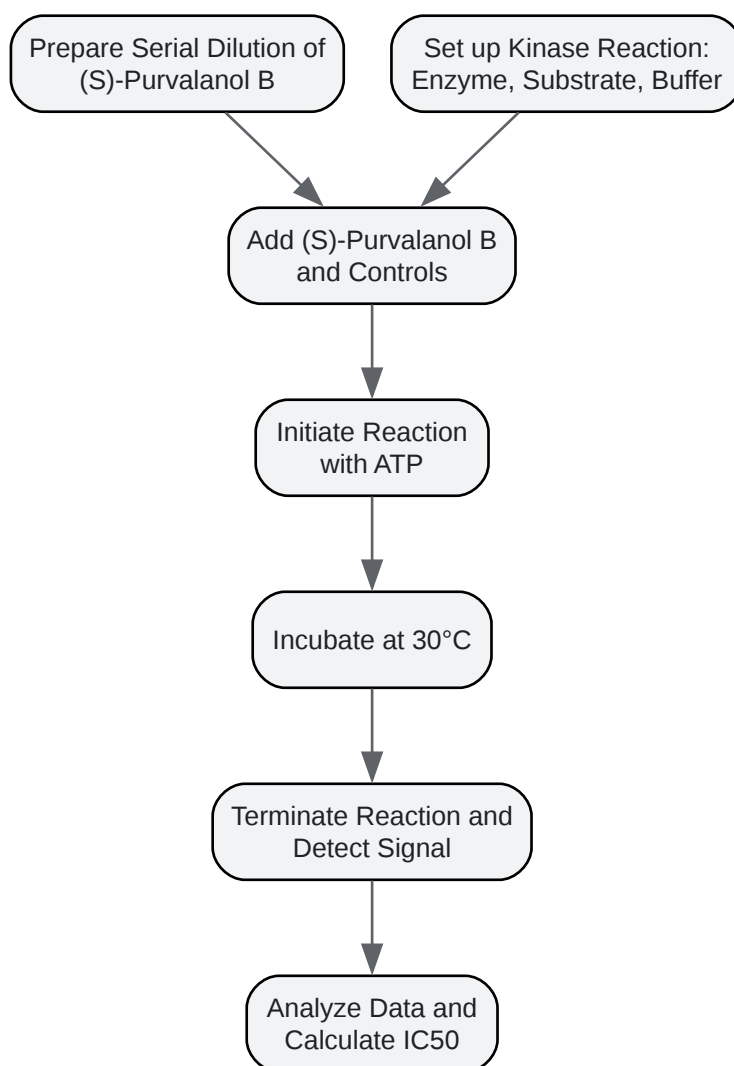
Signaling Pathway of CDK Inhibition



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Caption: CDK signaling pathway and points of inhibition by **(S)-Purvalanol B**.

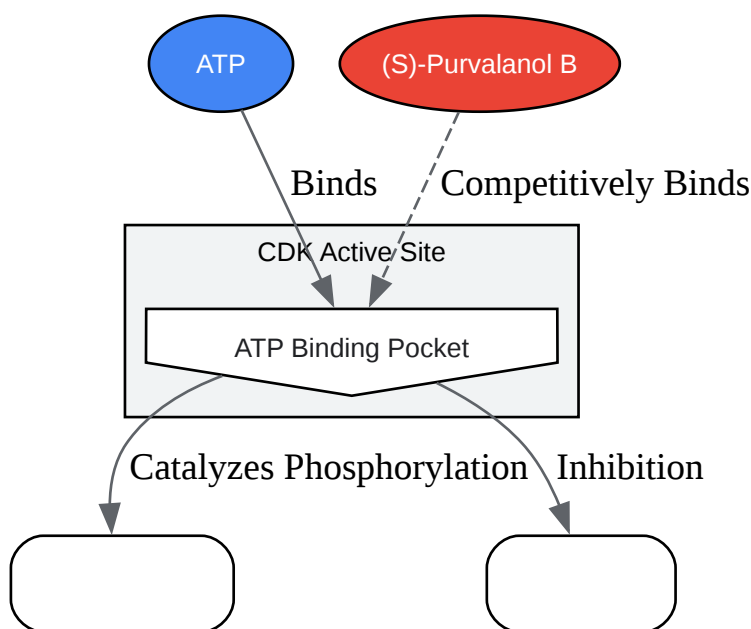
Experimental Workflow for IC₅₀ Determination



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Caption: Experimental workflow for determining the IC₅₀ of **(S)-Purvalanol B**.

Logical Relationship of ATP-Competitive Inhibition



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Caption: Logical diagram of ATP-competitive inhibition by **(S)-Purvalanol B**.

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